molecular formula C20H21ClN4O3 B10956047 4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide

4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B10956047
M. Wt: 400.9 g/mol
InChI Key: MTAZYDJOCJXBOX-UHFFFAOYSA-N
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Description

4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a pyrazole ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The key steps include:

    Preparation of the furan intermediate: This involves the reaction of 3-chlorophenol with formaldehyde to form 3-chlorophenoxymethylfuran.

    Formation of the pyrazole ring: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate diketone.

    Coupling of intermediates: The furan and pyrazole intermediates are then coupled using a condensation reaction to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Mechanism of Action

The mechanism of action of 4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-ethyl-1H-pyrazole-5-carboxamide
  • 4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-butyl-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of 4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H21ClN4O3

Molecular Weight

400.9 g/mol

IUPAC Name

4-[[5-[(3-chlorophenoxy)methyl]furan-2-yl]methylideneamino]-2-methyl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C20H21ClN4O3/c1-3-9-22-20(26)19-18(12-24-25(19)2)23-11-16-7-8-17(28-16)13-27-15-6-4-5-14(21)10-15/h4-8,10-12H,3,9,13H2,1-2H3,(H,22,26)

InChI Key

MTAZYDJOCJXBOX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)N=CC2=CC=C(O2)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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